molecular formula C9H11ClO2S B1583093 Sulfone, 2-chloroethyl p-tolyl CAS No. 22381-53-9

Sulfone, 2-chloroethyl p-tolyl

Cat. No. B1583093
CAS RN: 22381-53-9
M. Wt: 218.7 g/mol
InChI Key: KUAGAJLNIOIGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sulfone, 2-chloroethyl p-tolyl” is a chemical compound with the molecular formula C9H11ClO2S . It is also known by other names such as “2-chloroethyl p-tolyl sulfone” and "1-[(2-chloroethyl)sulfonyl]-4-methylbenzene" .


Synthesis Analysis

The synthesis of “Sulfone, 2-chloroethyl p-tolyl” involves the Darzens condensation of chloromethyl p-tolyl sulfone with benzaldehyde, acetaldehyde, acetone, benzophenone, and cyclohexanone, with potassium tert-butoxide as base . The condensation of a-chloroethyl p-tolyl sulfone and bromomethyl p-tolyl sulfone with benzaldehyde also gave excellent yields .


Molecular Structure Analysis

The molecular structure of “Sulfone, 2-chloroethyl p-tolyl” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Sulfones, including “Sulfone, 2-chloroethyl p-tolyl”, can participate in Pd-catalysed Suzuki–Miyaura type reactions . They are also involved in catalytic desulfitative functionalizations, which have opened a new area of research .


Physical And Chemical Properties Analysis

“Sulfone, 2-chloroethyl p-tolyl” has a molecular weight of 218.70000, a density of 1.247g/cm3, a boiling point of 367ºC at 760mmHg, and a melting point of 77 °C .

Scientific Research Applications

  • Organic Chemistry
    • Sulfones play a fundamental role in Organic Chemistry . They are present in target molecules of importance in Medicinal Chemistry and Materials Science . They are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .
    • The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Since the first demonstration in 2005 that sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions, tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .
    • This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . In this review, they discuss new facets of sulfone reactivity toward further expanding the flexibility of C–S bonds, with an emphasis on key mechanistic features .
    • The inherent challenges confronting the development of these strategies are presented, along with the potential application of this chemistry for the synthesis of natural products .

Future Directions

The exceptional versatility of sulfones has been extensively exploited in organic synthesis . The development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

properties

IUPAC Name

1-(2-chloroethylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAGAJLNIOIGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276682
Record name Sulfone, 2-chloroethyl p-tolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfone, 2-chloroethyl p-tolyl

CAS RN

22381-53-9
Record name 1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22381-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfone, 2-chloroethyl p-tolyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022381539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfone, 2-chloroethyl p-tolyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfone, 2-chloroethyl p-tolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfone, 2-chloroethyl p-tolyl
Reactant of Route 2
Reactant of Route 2
Sulfone, 2-chloroethyl p-tolyl
Reactant of Route 3
Reactant of Route 3
Sulfone, 2-chloroethyl p-tolyl
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sulfone, 2-chloroethyl p-tolyl
Reactant of Route 5
Sulfone, 2-chloroethyl p-tolyl
Reactant of Route 6
Reactant of Route 6
Sulfone, 2-chloroethyl p-tolyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.